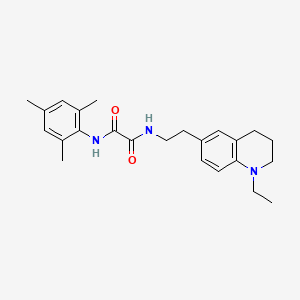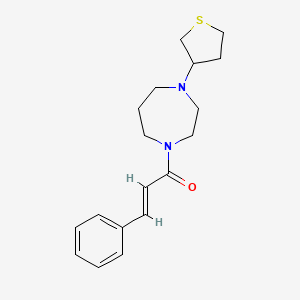![molecular formula C13H17NO B2531707 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol CAS No. 1394734-42-9](/img/structure/B2531707.png)
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol is an organic compound that features a unique structure combining a phenyl group, a propargylamine moiety, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol typically involves the reaction of propargylamine with a suitable phenylpropanol derivative. One common method involves the following steps:
Starting Materials: Propargylamine and 3-phenylpropan-1-ol.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack of the amine on the carbonyl carbon.
Catalysts: Copper(I) chloride (CuCl) can be used as a catalyst to enhance the reaction rate.
Solvent: Anhydrous acetonitrile is commonly used as the solvent for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the alkyne group.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions involving the amine group.
Major Products Formed
Oxidation: Formation of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-one.
Reduction: Formation of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropane.
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The propargylamine moiety can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This makes the compound a potential candidate for the treatment of neurological disorders such as depression and Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargylamine: A simpler compound with similar inhibitory effects on MAO enzymes.
Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective properties.
Uniqueness
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol is unique due to its combination of a phenyl group, a propargylamine moiety, and a hydroxyl group. This structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-10-14(2)13(9-11-15)12-7-5-4-6-8-12/h1,4-8,13,15H,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWMMAMMGTCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(CCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2531624.png)
![N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2531625.png)
![5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2531626.png)
![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2531632.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2531633.png)
![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2531635.png)

![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)

![2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2531644.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)
